N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0786389
InChI:
InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22)
SMILES:
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Molecular Formula:
C15H14ClN3O2S
Molecular Weight:
335.8 g/mol
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
CAS No.:
Cat. No.: VC0786389
Molecular Formula: C15H14ClN3O2S
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN3O2S |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
| Standard InChI | InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22) |
| Standard InChI Key | QHYUWPKARBTBCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator